molecular formula C9H15NO2 B13299582 {5-[(Propylamino)methyl]furan-2-yl}methanol

{5-[(Propylamino)methyl]furan-2-yl}methanol

Cat. No.: B13299582
M. Wt: 169.22 g/mol
InChI Key: LYDFTICEYMZIBG-UHFFFAOYSA-N
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Description

{5-[(Propylamino)methyl]furan-2-yl}methanol is a furan-based compound featuring a hydroxymethyl group at the 2-position and a propylamino-methyl substituent at the 5-position of the furan ring. Its molecular formula is C₈H₁₃NO₂ (MW: 155.19 g/mol), as reported in commercial catalogs . The compound’s structure combines hydrophilic (hydroxymethyl) and moderately lipophilic (propylamino) moieties, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

[5-(propylaminomethyl)furan-2-yl]methanol

InChI

InChI=1S/C9H15NO2/c1-2-5-10-6-8-3-4-9(7-11)12-8/h3-4,10-11H,2,5-7H2,1H3

InChI Key

LYDFTICEYMZIBG-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC=C(O1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(Propylamino)methyl]furan-2-yl}methanol typically involves the reaction of furan derivatives with propylamine under controlled conditions. One common method includes the use of a furan-2-carbaldehyde derivative, which undergoes reductive amination with propylamine in the presence of a reducing agent such as sodium borohydride . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of {5-[(Propylamino)methyl]furan-2-yl}methanol may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and selectivity . The final product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

{5-[(Propylamino)methyl]furan-2-yl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) in acidic or basic media.

    Reduction: LiAlH4, sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products

    Oxidation: Formation of furan-2-carboxylic acid derivatives.

    Reduction: Formation of furan-2-ylmethanol derivatives.

    Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of furan-2-yl methanol derivatives with varying substituents at the 5-position. Below is a detailed comparison with key analogues:

Structural Analogues with Alkylamino Substituents
Compound Name Substituent at C5 Molecular Formula Molecular Weight Key Properties/Applications References
{5-[(Pyrrolidin-1-yl)methyl]furan-2-yl}methanol Pyrrolidinyl (cyclic amine) C₉H₁₅NO₂ 169.22 g/mol Higher lipophilicity; used in medicinal chemistry for CNS-targeting agents .
{5-[(Dimethylamino)methyl]furan-2-yl}methanol Dimethylamino C₇H₁₁NO₂ 141.17 g/mol Enhanced water solubility (basic amine); intermediate in drug synthesis .
{5-[(Butylamino)methyl]furan-2-yl}methanol Butylamino (linear) C₉H₁₅NO₂ 169.22 g/mol Increased lipophilicity; explored in agrochemical formulations .
{5-[(Cyclohexylamino)methyl]furan-2-yl}methanol Cyclohexylamino (bulky) C₁₁H₁₉NO₂ 197.28 g/mol Steric hindrance limits reactivity; niche use in catalysis .

Key Observations :

  • Chain Length : Longer alkyl chains (e.g., butyl vs. propyl) increase lipophilicity, affecting membrane permeability and solubility .
  • Cyclic vs. Linear Amines : Cyclic amines (e.g., pyrrolidinyl) enhance rigidity and may improve binding to biological targets .
  • Steric Effects : Bulky substituents (e.g., cyclohexyl) reduce reactivity in substitution reactions .
Functional Analogues with Non-Amino Substituents
Compound Name Substituent at C5 Key Features Applications References
[5-(Dimethoxymethyl)furan-2-yl]methanol Dimethoxymethyl Ether-protected hydroxymethyl group Biomass-derived fuel additive precursor .
5-Hydroxymethylfurfural (HMF) Aldehyde Highly reactive aldehyde group Platform chemical for biofuels and polymers .
5-Acetylfurfuryl alcohol Acetylated hydroxymethyl Ester functionality Flavoring agent; plasticizer intermediate .

Key Observations :

  • Reactivity: Aldehyde (HMF) and ester (acetyl) derivatives exhibit higher reactivity in condensation/polymerization reactions compared to amino-substituted analogues .
  • Stability : Ether-protected derivatives (e.g., dimethoxymethyl) resist oxidation, enhancing shelf-life in industrial applications .
Physicochemical Properties
Property {5-[(Propylamino)methyl]furan-2-yl}methanol {5-[(Dimethylamino)methyl]furan-2-yl}methanol HMF
Solubility Moderate in polar solvents (e.g., MeOH) High in acidic aqueous media (protonated amine) Low in water; soluble in DMSO
LogP ~1.2 (estimated) ~0.8 ~0.5
Thermal Stability Stable up to 150°C Degrades above 120°C (volatile amine) Degrades above 80°C

Notes:

  • The hydroxymethyl group enhances hydrogen-bonding capacity, while the propylamino group contributes to moderate lipophilicity .
  • Dimethylamino derivatives are more water-soluble due to protonation at physiological pH .
Bioactivity Insights
  • Anticancer Potential: Furan derivatives with amino-methyl groups (e.g., compound 47 in ) show activity against tumor cell lines, likely due to DNA intercalation or enzyme inhibition .
  • Anti-inflammatory Activity: Analogues like 5-hydroxymethylfurfural derivatives inhibit NO production in macrophages (IC₅₀: 6.37–29.04 µM) .

Biological Activity

{5-[(Propylamino)methyl]furan-2-yl}methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and various studies that highlight its efficacy against different pathogens and cancer cell lines.

The compound is synthesized through a reductive amination process involving furan derivatives and propylamine. A common method includes the reaction of a furan-2-carbaldehyde derivative with propylamine, typically facilitated by reducing agents such as sodium borohydride. On an industrial scale, continuous flow reactors may be employed to enhance efficiency and yield.

PropertyValue
Molecular FormulaC₇H₁₁NO₂
Molecular Weight141.17 g/mol
CAS Number23452134
Purity>95%

Antimicrobial Properties

Recent studies have indicated that {5-[(Propylamino)methyl]furan-2-yl}methanol exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The compound interacts with bacterial cell membranes, leading to increased permeability and eventual cell lysis. Its propylamino group enhances lipophilicity, allowing better penetration through lipid membranes.

Case Study: Antibacterial Efficacy

A study evaluated the Minimum Inhibitory Concentration (MIC) of {5-[(Propylamino)methyl]furan-2-yl}methanol against several bacterial strains:

Bacterial StrainMIC (µM)
Staphylococcus aureus20
Escherichia coli40
Methicillin-resistant S. aureus (MRSA)30

These results indicate that the compound is particularly effective against MRSA, a significant concern in clinical settings due to its resistance to conventional antibiotics.

Anticancer Activity

In addition to its antimicrobial properties, {5-[(Propylamino)methyl]furan-2-yl}methanol has shown promising anticancer activity. It was tested on various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer).

  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. It has been observed to increase levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Table 2: Anticancer Activity Data

Cell LineIC₅₀ (µM)Apoptosis Induction (%)
HeLa2570
A5493065

Research Findings

Research has consistently highlighted the dual action of {5-[(Propylamino)methyl]furan-2-yl}methanol as both an antimicrobial and anticancer agent. Its ability to target multiple pathways makes it a candidate for further development into therapeutic agents.

A recent publication discussed the compound's potential as a lead structure for developing new drugs aimed at treating resistant bacterial infections and various cancers. The structural uniqueness provided by the propylamino group contributes to its enhanced biological activity compared to similar compounds.

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